molecular formula C10H9BrN2 B1445294 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile CAS No. 485828-81-7

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Katalognummer: B1445294
CAS-Nummer: 485828-81-7
Molekulargewicht: 237.1 g/mol
InChI-Schlüssel: LXWAHEQTYXIWOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is an organic compound with the molecular formula C10H9BrN2. It is a derivative of pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a cyclobutanecarbonitrile moiety attached to the 2-position.

Vorbereitungsmethoden

The synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Cyclobutanecarbonitrile: The brominated pyridine is then reacted with cyclobutanecarbonitrile under suitable conditions to form the desired product.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions due to the electron-deficient nature of the pyridine ring.

Nucleophilic Aromatic Substitution

Reaction with nucleophiles (e.g., amines, alkoxides) occurs under basic or catalytic conditions:

NucleophileReagents/ConditionsProductNotes
AminesK₂CO₃, DMF, 80°C1-(5-Aminopyridin-2-yl)cyclobutanecarbonitrileRequires elevated temperatures for activation.
ThiolsCuI, DMSO, 100°C1-(5-Thiolpyridin-2-yl)cyclobutanecarbonitrileCopper catalysis enhances reactivity.
MethoxideNaH, THF, RT1-(5-Methoxypyridin-2-yl)cyclobutanecarbonitrileLimited by steric hindrance from cyclobutane.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeReagents/ConditionsProductYield*
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives~75% (estimated)
SonogashiraCuI, PdCl₂(PPh₃)₂, TEAAlkynylated pyridinesRequires inert atmosphere.

*Yields inferred from analogous reactions in patent literature.

Functional Group Transformations

The carbonitrile group participates in oxidation, reduction, and hydrolysis:

Reduction of Nitrile

  • Reagents: LiAlH₄, THF, 0°C → RT

  • Product: 1-(5-Bromopyridin-2-yl)cyclobutylmethylamine

  • Mechanism: The nitrile is reduced to a primary amine via intermediate imine formation.

Hydrolysis

  • Acidic Conditions: H₂SO₄, H₂O, reflux → Carboxylic acid derivative (e.g., 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid) .

  • Basic Conditions: NaOH, EtOH → Amide intermediates.

Cycloaddition Reactions

The electron-withdrawing nitrile group facilitates [2+2] and [3+2] cycloadditions:

Reaction TypeReagents/ConditionsProduct
[2+2] with AlkenesUV light, CH₂Cl₂Cyclobutane-fused bicyclic compounds
Huisgen CycloadditionCu(I), RTTriazole derivatives

Steric constraints from the cyclobutane ring may limit regioselectivity.

Comparative Reactivity Insights

The bromine’s position (5- vs. 2-/4-pyridinyl) and the cyclobutane ring influence reactivity:

FeatureImpact on Reactivity
5-Bromine Position Lower electrophilicity compared to 2- or 4-bromo isomers, requiring harsher NAS conditions.
Cyclobutane Ring Enhances steric hindrance, slowing reactions at the nitrile group.

Mechanistic Considerations

  • Suzuki Coupling: Transmetalation between Pd(0) and boronic acid precedes reductive elimination to form biaryl products .

  • NAS: Pyridine’s electron deficiency polarizes the C–Br bond, enabling nucleophilic attack at the 5-position.

Wissenschaftliche Forschungsanwendungen

Reactivity

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile can undergo various reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation/Reduction : Can be reduced to form amines using lithium aluminum hydride.
  • Cycloaddition Reactions : The cyclobutanecarbonitrile moiety can participate in forming larger ring systems.

Medicinal Chemistry

This compound serves as a crucial building block in medicinal chemistry. Its derivatives are investigated for potential therapeutic uses, particularly in drug discovery aimed at various diseases. The compound's structure allows it to interact with biological targets such as enzymes and receptors, potentially modulating their activity.

Case Studies

  • Anticancer Activity : Derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Some studies have explored its efficacy against bacterial strains, showing promising results.

Materials Science

In materials science, this compound is utilized for developing new materials with specific properties such as conductivity and fluorescence. Its unique structure allows for modifications that can enhance material performance.

Chemical Biology

This compound is also used as a probe or ligand in chemical biology studies. It aids in elucidating molecular interactions within biological systems, contributing to our understanding of biochemical pathways.

Wirkmechanismus

The mechanism of action of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutanecarbonitrile moiety can influence the compound’s binding affinity and specificity for these targets .

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

Biologische Aktivität

Overview

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is an organic compound with the molecular formula C10H9BrN2. It features a bromine atom at the 5-position of the pyridine ring and a cyclobutanecarbonitrile moiety attached to the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The compound's structure allows for various chemical reactions, including substitution, oxidation, and cycloaddition. The bromine atom can be substituted with nucleophiles, while the cyclobutanecarbonitrile moiety can participate in cycloaddition reactions. These properties are critical for its use as a building block in synthesizing pharmaceutical compounds .

The mechanism of action of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the cyclobutanecarbonitrile group influence binding affinity and specificity, potentially modulating enzymatic activity or receptor signaling pathways .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing halogenated pyridine rings can affect bacterial growth, suggesting potential applications in developing antimicrobial agents .

Enzyme Inhibition

The compound's structural characteristics allow it to act as an inhibitor for specific enzymes. For example, it may interact with kinases or other critical enzymes involved in cellular signaling pathways. This interaction could lead to the modulation of various biological processes, making it a candidate for therapeutic applications targeting diseases such as cancer .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Kinase Inhibition : A study investigated various heterocyclic compounds as allosteric inhibitors of AKT kinase. Although not directly focused on this compound, it highlights the significance of pyridine derivatives in modulating kinase activity .
  • Antimicrobial Testing : A series of tests conducted on similar compounds revealed significant antimicrobial activity against various bacterial strains, supporting the hypothesis that this compound could possess similar properties due to its structural analogies .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

CompoundStructural FeatureBiological Activity
1-(5-Chloropyridin-2-YL)cyclobutanecarbonitrileChlorine instead of BrominePotentially different reactivity and activity profile
1-(5-Fluoropyridin-2-YL)cyclobutanecarbonitrileFluorine substitutionMay exhibit varied binding affinities
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrileIodine substitutionLarger halogen could influence steric effects

This table illustrates how variations in halogen substitutions can affect biological activity and reactivity profiles.

Eigenschaften

IUPAC Name

1-(5-bromopyridin-2-yl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWAHEQTYXIWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485828-81-7
Record name 1-(5-bromopyridin-2-yl)cyclobutane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from (5-bromo-pyridin-2-yl)-acetonitrile and 1,3-dibromopropane following a procedure analogous to that described in Step 1 for Intermediate 34; additionally, 7-bromo-3,4-dihydro-2H-quinolizine-1-carbonitrile was obtained {Yield: 75% of theory; LC (method 1): tR=1.72 min; Mass spectrum (ESI+): m/z=237/239 (Br) [M+H]+}. Yield: 25% of theory; LC (method 1): tR=1.86 min; Mass spectrum (ESI+): m/z=237/239 (Br) [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
Reactant of Route 3
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
Reactant of Route 4
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
Reactant of Route 5
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
Reactant of Route 6
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.